molecular formula C12H14O4 B8180336 1,3-Benzenediacetic acid dimethyl ester

1,3-Benzenediacetic acid dimethyl ester

Cat. No.: B8180336
M. Wt: 222.24 g/mol
InChI Key: FTJJIIHTEOUWNY-UHFFFAOYSA-N
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Description

1,3-Benzenediacetic acid dimethyl ester: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.237 g/mol . It is also known by other names such as dimethyl 2,2’-(1,3-phenylene)diacetate and m-phenylenedi-acetic acid dimethyl ester . This compound is characterized by the presence of two ester groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzenediacetic acid dimethyl ester can be synthesized through various methods. One common approach involves the esterification of 1,3-benzenediacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzenediacetic acid dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield 1,3-benzenediacetic acid and methanol.

    Reduction: Reduction of the ester groups can produce the corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Hydrolysis: 1,3-Benzenediacetic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1,3-Benzenediacetic acid dimethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-benzenediacetic acid dimethyl ester depends on the specific reactions it undergoes. For example, during hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, resulting in the formation of the corresponding acid and alcohol. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    1,3-Benzenedicarboxylic acid dimethyl ester (Dimethyl isophthalate): Similar in structure but with carboxylate groups instead of acetate groups.

    1,4-Benzenediacetic acid dimethyl ester: Similar structure but with ester groups in the para position.

Uniqueness: 1,3-Benzenediacetic acid dimethyl ester is unique due to the specific positioning of the ester groups on the benzene ring, which influences its reactivity and applications. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)7-9-4-3-5-10(6-9)8-12(14)16-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJJIIHTEOUWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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